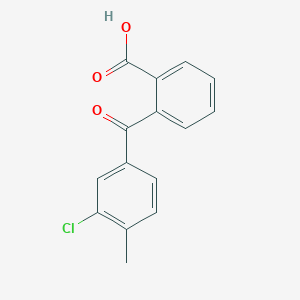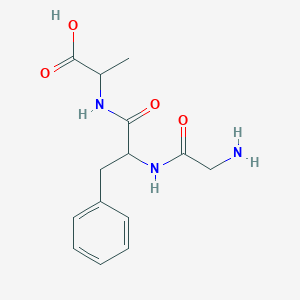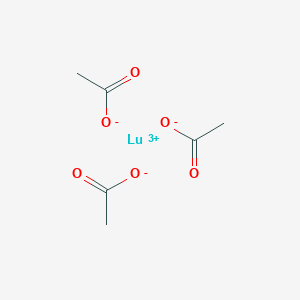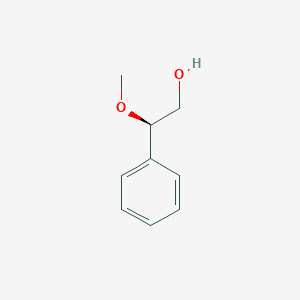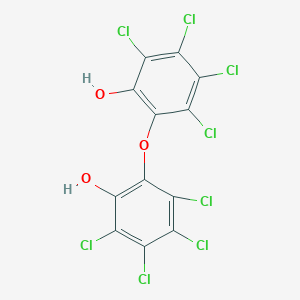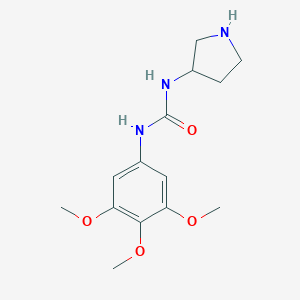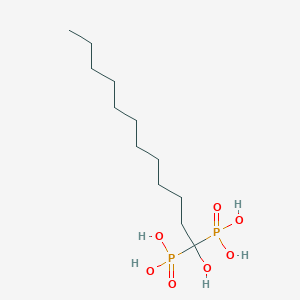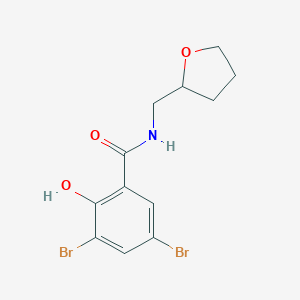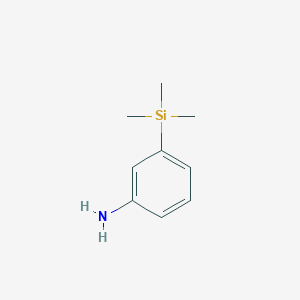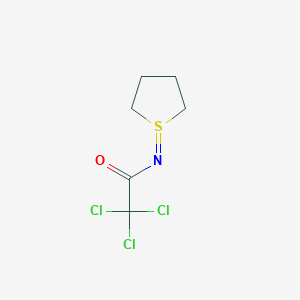
2-Aziridinone, 1,3-di-1-adamantyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinone, 1,3-di-1-adamantyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the aziridine family, which is known for its ability to react with various nucleophiles and electrophiles. In
Mécanisme D'action
The mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl- is not fully understood. However, studies have shown that the compound is able to react with various nucleophiles and electrophiles, which may contribute to its biological activity. Additionally, the compound has been shown to induce DNA damage, which may be responsible for its antitumor properties.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Aziridinone, 1,3-di-1-adamantyl- has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and induce DNA damage in cancer cells. Additionally, the compound has been shown to have antibacterial and antiviral properties, which may be due to its ability to react with nucleophiles and electrophiles.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its unique chemical properties. The compound is able to react with various nucleophiles and electrophiles, which makes it a versatile reagent for many types of experiments. Additionally, the compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. One limitation of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its potential toxicity. The compound has been shown to induce DNA damage, which may be harmful to cells if used in high concentrations.
Orientations Futures
There are many potential future directions for research on 2-Aziridinone, 1,3-di-1-adamantyl-. One area of research is in the development of new drugs and therapies. The compound has shown promise in treating cancer, bacterial infections, and viral infections, and further research could lead to the development of new treatments for these diseases. Additionally, research could focus on the synthesis of new materials using 2-Aziridinone, 1,3-di-1-adamantyl-. The unique chemical properties of the compound make it a promising candidate for the development of new polymers and dendrimers. Finally, research could focus on the mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl-. Further studies could help to elucidate the compound's biological activity and potentially lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-Aziridinone, 1,3-di-1-adamantyl- can be achieved through several methods. One of the most common methods is the reaction of 1,3-di-1-adamantylamine with phosgene or triphosgene. The reaction results in the formation of 2-Aziridinone, 1,3-di-1-adamantyl- with a yield of up to 90%. Other methods include the reaction of 1,3-di-1-adamantylamine with isocyanates or the reaction of 1,3-di-1-adamantylisocyanate with aziridines.
Applications De Recherche Scientifique
2-Aziridinone, 1,3-di-1-adamantyl- has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the development of new drugs and therapies. The compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. Additionally, 2-Aziridinone, 1,3-di-1-adamantyl- has been studied for its potential use in the synthesis of new materials, such as polymers and dendrimers.
Propriétés
Numéro CAS |
17385-51-2 |
|---|---|
Nom du produit |
2-Aziridinone, 1,3-di-1-adamantyl- |
Formule moléculaire |
C22H31NO |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
1,3-bis(1-adamantyl)aziridin-2-one |
InChI |
InChI=1S/C22H31NO/c24-20-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23(20)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-19H,1-12H2 |
Clé InChI |
GNOWFORRVQUOOE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



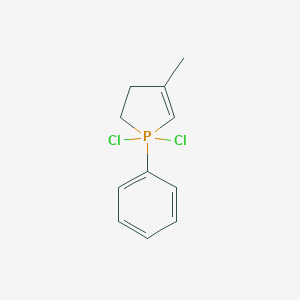
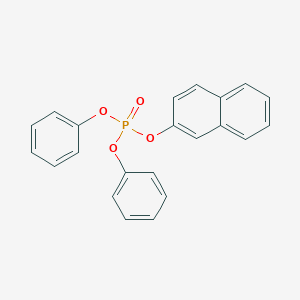
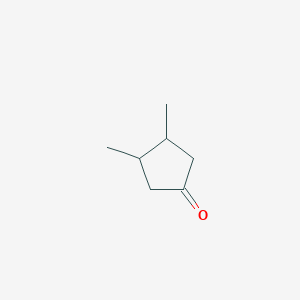
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
